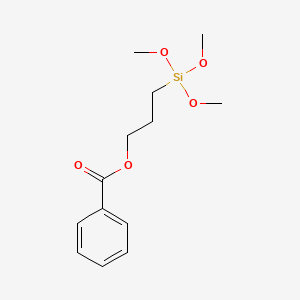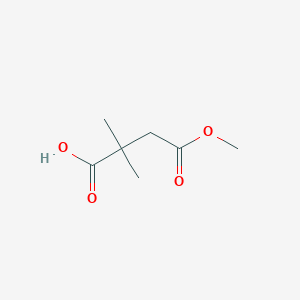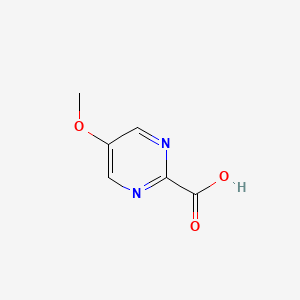
1-INDANON-4-CARBONSÄURE
Übersicht
Beschreibung
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
1-Indanone, einschließlich 1-INDANON-4-CARBONSÄURE, sind wichtige bioaktive Moleküle. Sie haben eine biologische Aktivität gegen Krebszellen und Alzheimer-Krankheit gezeigt. Sie können auch als synthetische Zwischenprodukte für verschiedene Medikamente und als Vorläufer für Naturstoffe verwendet werden .
Entzündungshemmende und schmerzlindernde Anwendungen
Eine Reihe von Indan-1-Carbonsäurederivaten, einschließlich this compound, hat eine potente entzündungshemmende, schmerzlindernde und fiebersenkende Wirkung gezeigt. Beispielsweise wurde die Verbindung TAI-284 (Handelsname, Clidanac) als entzündungshemmendes und schmerzlinderndes Medikament eingeführt .
Antiviren- und Antibakterielle Anwendungen
1-Indanon-Derivate wurden auf ihr Potenzial als antivirale und antibakterielle Mittel untersucht .
Antikrebsanwendungen
1-Indanon-Derivate haben im Bereich der Onkologie als Antikrebsmittel Potenzial gezeigt .
Behandlung neurodegenerativer Erkrankungen
1-Indanon-Derivate, einschließlich this compound, wurden bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit eingesetzt .
Herz-Kreislauf-Medikamente
1-Indanon-Derivate wurden auf ihr Potenzial als Herz-Kreislauf-Medikamente untersucht .
Landwirtschaftliche Anwendungen
1-Indanon-Derivate wurden als wirksame Insektizide, Fungizide und Herbizide verwendet .
Nichtlineare optische Anwendungen
Indan-1-3-dion, eine Struktur, die mit this compound verwandt ist, findet Anwendungen in verschiedenen Forschungsbereichen, darunter nichtlineare optische (NLO) Anwendungen .
Wirkmechanismus
Target of Action
It is known that 1-indanone derivatives have been widely used in medicine, agriculture, and natural product synthesis , suggesting a broad range of potential targets.
Biochemical Pathways
1-indanone derivatives are known to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . This suggests that 1-INDANONE-4-CARBOXYLIC ACID may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with 1-indanone derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemische Analyse
Cellular Effects
Related indanone derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Molecular Mechanism
Indanones are known to participate in a variety of chemical reactions, including cyclization of the indanone core .
Eigenschaften
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZFIXMZVFIHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501894 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56461-20-2 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxo-indan-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
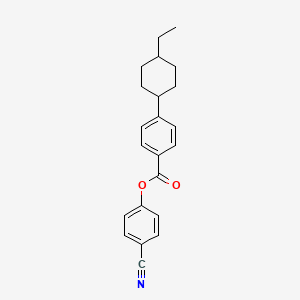
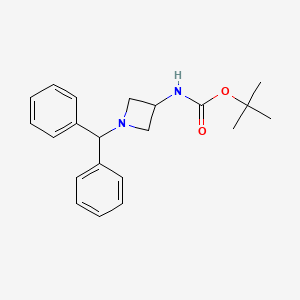
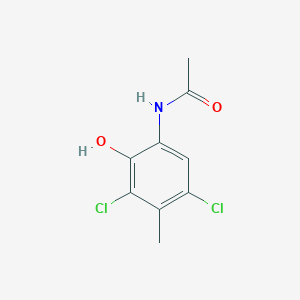
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
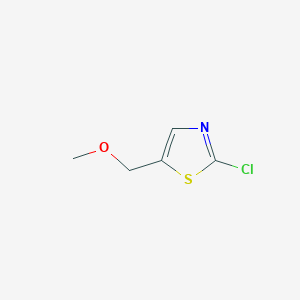
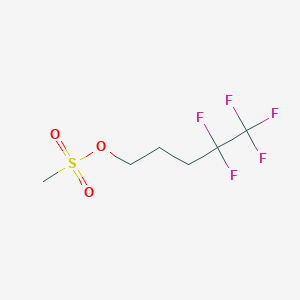
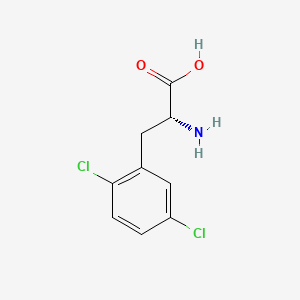
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)



